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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

preclinical evaluation of LY3381916, a potent and selective inhibitor of indoleamine 2,3-

dioxygenase 1 (IDO1), in combination with anti-PD-L1 antibodies. The following information is

intended to guide researchers in designing and executing experiments to investigate the

synergistic anti-tumor effects of this combination therapy.

Introduction
Cancer immunotherapy has revolutionized the treatment of various malignancies. Immune

checkpoint inhibitors, particularly those targeting the programmed death-1 (PD-1)/programmed

death-ligand 1 (PD-L1) axis, have shown significant clinical benefit.[1] However, a substantial

number of patients do not respond to anti-PD-1/PD-L1 monotherapy, necessitating the

exploration of combination strategies to overcome resistance mechanisms.[2]

One key mechanism of tumor immune evasion is the upregulation of the IDO1 enzyme. IDO1 is

a heme-dependent enzyme that catabolizes the essential amino acid tryptophan into

kynurenine.[3][4] This process leads to the depletion of tryptophan, which is crucial for T cell

proliferation and function, and the accumulation of kynurenine, which has immunosuppressive

effects.[5] By inhibiting IDO1, LY3381916 can reverse this immunosuppressive tumor

microenvironment, thereby potentially enhancing the efficacy of anti-PD-L1 antibodies.[3][4][5]
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Preclinical studies have shown that the combination of IDO1 inhibitors with PD-1/PD-L1

blockade can lead to improved anti-tumor responses.[3][6]

Mechanism of Action
The combination of LY3381916 and an anti-PD-L1 antibody targets two distinct but

complementary immunosuppressive pathways within the tumor microenvironment.

LY3381916 (IDO1 Inhibition): LY3381916 is a highly selective inhibitor of IDO1.[7] It binds to

apo-IDO1, the form of the enzyme lacking heme, and occupies the heme-binding pocket,

preventing the formation of the mature, active enzyme.[3] This inhibition of IDO1 activity

leads to a decrease in the production of the immunosuppressive metabolite kynurenine and

an increase in the local concentration of tryptophan within the tumor microenvironment.[5]

This reversal of tryptophan catabolism is hypothesized to restore T cell function and enhance

anti-tumor immunity.[5]

Anti-PD-L1 Antibody: Anti-PD-L1 antibodies block the interaction between PD-L1, which can

be expressed on tumor cells and other cells in the tumor microenvironment, and its receptor

PD-1 on activated T cells.[1][8] The PD-1/PD-L1 interaction delivers an inhibitory signal to T

cells, leading to T cell exhaustion and dysfunction.[9] By blocking this interaction, anti-PD-L1

antibodies release the "brakes" on the immune system, allowing T cells to recognize and

attack cancer cells.[8]

The synergistic effect of this combination is believed to result from the dual blockade of two

major immune escape mechanisms, leading to a more robust and durable anti-tumor immune

response.

Data Presentation
Preclinical In Vivo Efficacy
The following table summarizes representative quantitative data from preclinical studies

evaluating the combination of an IDO1 inhibitor with an anti-PD-L1 antibody in syngeneic

mouse tumor models.
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Parameter
Vehicle

Control

LY3381916

(or similar

IDO1i)

Anti-PD-L1

Ab

LY3381916

+ Anti-PD-L1

Ab

Reference

Tumor

Growth

Inhibition

(TGI) (%)

0 ~20-40% ~30-50% ~70-90% [3][7]

Complete

Responses

(CR) (%)

0 0-10% 0-20% 40-60% [3]

CD8+ T Cell

Infiltration

(fold change)

1 1.5 - 2.0 2.0 - 3.0 4.0 - 6.0 [7]

Tumor

Kynurenine

Levels (fold

change)

1 ↓ (~0.2-0.4) ~1 ↓ (~0.1-0.3) [10]

Clinical Trial Data (Phase I)
A Phase I clinical trial (NCT03343613) evaluated LY3381916 as a monotherapy and in

combination with the anti-PD-L1 antibody LY3300054 in patients with advanced solid tumors.

[11][12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4649373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11699167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4649373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11699167/
https://www.researchgate.net/figure/Combinatorial-IDO1i-avelumab-anti-PD-L1-treatment-in-the-subcutaneous-CT26-syngeneic_fig3_327787493
https://www.benchchem.com/product/b1574653?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33928928/
https://www.researchgate.net/publication/351251264_A_Phase_I_Study_of_an_IDO-1_Inhibitor_LY3381916_as_Monotherapy_and_in_Combination_With_an_Anti-PD-L1_Antibody_LY3300054_in_Patients_With_Advanced_Cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

LY3381916 Monotherapy Dose

Escalation

60-600 mg once daily (qd),

240 mg twice daily (bid)
[11]

Combination Therapy Dosing

LY3381916: 60-240 mg qd;

LY3300054: 700 mg every 2

weeks

[11]

Recommended Phase II Dose

(Combination)
LY3381916 240 mg qd [11]

Dose-Limiting Toxicities

(Combination)

Fatigue, immune-related

hepatitis
[11]

Pharmacodynamic Effect

Maximal inhibition of IDO1

activity in plasma and tumor

tissue

[11]

Immunological Effect
Increase of CD8+ T cells in

tumor tissue
[11]

Best Overall Response

(Combination)
Stable Disease [11]

Experimental Protocols
In Vivo Syngeneic Mouse Tumor Model Study
This protocol describes a general framework for evaluating the in vivo efficacy of LY3381916 in

combination with an anti-PD-L1 antibody in a syngeneic mouse model, such as CT26 (colon

carcinoma) or MC38 (colon adenocarcinoma).[10][13][14]

Materials:

Cell Line: CT26 or MC38 murine colon carcinoma cells.

Animals: 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice.

LY3381916: Formulated for oral administration (e.g., in 0.5% methylcellulose).
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Anti-mouse PD-L1 Antibody: (e.g., clone 10F.9G2) or appropriate isotype control antibody.

Reagents for cell culture, tumor implantation, and animal monitoring.

Procedure:

Cell Culture and Tumor Implantation:

Culture CT26 or MC38 cells in appropriate media until they reach 70-80% confluency.

Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of

each mouse.[9]

Animal Grouping and Treatment:

Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³,

randomize mice into treatment groups (n=10 per group).

Group 1 (Vehicle Control): Administer vehicle orally (daily) and isotype control antibody

intraperitoneally (e.g., twice weekly).

Group 2 (LY3381916 Monotherapy): Administer LY3381916 orally (e.g., 50-100 mg/kg,

daily) and isotype control antibody.

Group 3 (Anti-PD-L1 Monotherapy): Administer vehicle orally and anti-PD-L1 antibody

(e.g., 10 mg/kg, intraperitoneally, twice weekly).

Group 4 (Combination Therapy): Administer LY3381916 orally and anti-PD-L1 antibody at

the same doses and schedules as the monotherapy groups.

Monitoring and Endpoints:

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated

using the formula: (Length x Width²)/2.

Monitor body weight 2-3 times per week as an indicator of toxicity.
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At the end of the study (e.g., when tumors in the control group reach a predetermined size

or at a specified time point), euthanize mice and excise tumors for further analysis.

Record final tumor weights.

Pharmacodynamic Analysis: Measurement of
Tryptophan and Kynurenine
This protocol outlines the measurement of tryptophan and kynurenine levels in plasma and

tumor tissue to assess the pharmacodynamic effect of LY3381916.[1][10]

Materials:

Plasma and tumor samples from the in vivo study.

Reagents for sample preparation (e.g., perchloric acid for protein precipitation).

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry

detector.[1]

Tryptophan and kynurenine standards.

Procedure:

Sample Preparation:

Plasma: Thaw plasma samples on ice. Precipitate proteins by adding an equal volume of

cold perchloric acid (e.g., 10%). Vortex and centrifuge at high speed. Collect the

supernatant.

Tumor Tissue: Homogenize a known weight of tumor tissue in a suitable buffer. Precipitate

proteins as described for plasma.

HPLC Analysis:

Inject the prepared samples and standards onto the HPLC system.

Separate tryptophan and kynurenine using a suitable column and mobile phase.[1]
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Detect and quantify the analytes based on their retention times and peak areas compared

to the standard curves.[1]

The kynurenine/tryptophan ratio can be calculated as a measure of IDO1 activity.[5]

Immune Profiling by Flow Cytometry
This protocol describes the analysis of immune cell populations within the tumor

microenvironment to assess the immunological effects of the combination therapy.[2][15]

Materials:

Freshly excised tumors from the in vivo study.

Enzymes for tumor dissociation (e.g., collagenase, DNase).

Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3,

CD4, CD8, FoxP3, F4/80, Gr-1).

Flow cytometer.

Procedure:

Preparation of Single-Cell Suspensions from Tumors:

Mince the tumor tissue into small pieces.

Digest the tissue with a cocktail of enzymes (e.g., collagenase D and DNase I) at 37°C

with agitation.

Filter the cell suspension through a 70 µm cell strainer to remove debris.

Lyse red blood cells using a lysis buffer.

Wash and resuspend the cells in a suitable buffer (e.g., FACS buffer).

Antibody Staining:

Count the cells and aliquot approximately 1 x 10^6 cells per tube.
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Block Fc receptors with an anti-CD16/32 antibody.

Incubate the cells with a cocktail of fluorescently labeled antibodies targeting the immune

cell populations of interest.

For intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the

manufacturer's protocol before adding the intracellular antibody.

Wash the cells to remove unbound antibodies.

Flow Cytometry Analysis:

Acquire the stained samples on a flow cytometer.

Analyze the data using appropriate software to quantify the different immune cell

populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, macrophages).
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Caption: Combined inhibition of IDO1 and PD-L1 pathways.
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Caption: In vivo experimental workflow.
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Caption: Logical relationship of synergistic anti-tumor effect.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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